molecular formula C13H20ClNO3 B1341009 Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride CAS No. 147524-76-3

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride

Cat. No.: B1341009
CAS No.: 147524-76-3
M. Wt: 273.75 g/mol
InChI Key: VNQBHIZXDKLCLN-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(4-ethoxyphenyl)propanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar procedures to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action for Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ethoxyphenyl group can interact with hydrophobic regions of proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride is unique due to its specific ethoxyphenyl substitution, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

ethyl 3-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-3-16-11-7-5-10(6-8-11)12(14)9-13(15)17-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQBHIZXDKLCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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